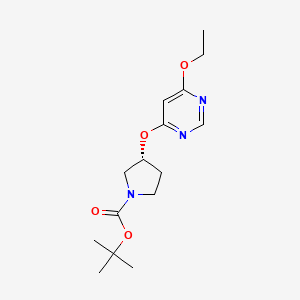

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It belongs to the class of Bruton’s tyrosine kinase (BTK) inhibitors and has shown promising results in preclinical studies.

Aplicaciones Científicas De Investigación

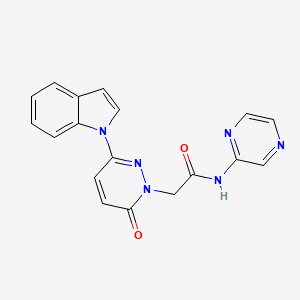

DNA Damage Modulation

One application of related chemicals is the modulation of genotoxicity in certain compounds. For instance, N-tert-butyl-alpha-phenylnitrone (PBN) and its derivatives have been used to modulate the genotoxicity of ethoxyquin, an antioxidant used in animal feeds. These compounds can reduce DNA damage induced by ethoxyquin, highlighting the potential of (R)-tert-butyl based compounds in protecting against DNA damage (Skolimowski et al., 2010).

Synthesis of Prodigiosin Precursors

The tert-butyl ester of 3-methoxy-2-pyrrole carboxylic acid, which bears similarity to the compound , reacts with singlet oxygen to yield pyrroles, which are precursors to prodigiosin. This showcases the compound's potential in synthesizing biologically important molecules (Wasserman et al., 2004).

Histamine Receptor Ligands

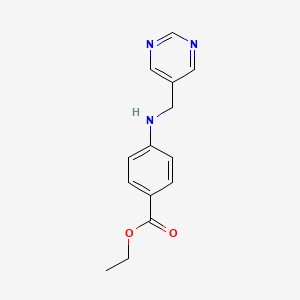

2-Aminopyrimidines, similar to the ethoxypyrimidin moiety in the compound of interest, have been synthesized as ligands for the histamine H4 receptor. These compounds show potential in treating inflammation and pain, indicating the possible use of related compounds in therapeutic agents (Altenbach et al., 2008).

Structural Analysis

Compounds with tert-butyl and pyrrolidine structures have been synthesized and characterized using various techniques like FTIR, NMR, and X-ray crystallography. This demonstrates the compound's relevance in structural chemistry and material science studies (Çolak et al., 2021).

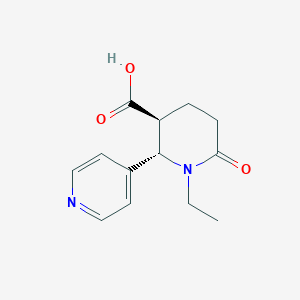

Enantiodivergent Synthesis

Another application is in enantiodivergent synthesis. For example, methyl (R)-6-(tert-butoxycarbonylamino)oxy-4-hydroxy-2-hexenoate, a compound with a similar structure, was used in the synthesis of enantiomers of a precursor for necine bases, demonstrating its use in asymmetric synthesis processes (Barco et al., 2007).

Nitrile Anion Cyclization

The compound's analogs are used in nitrile anion cyclization strategies, essential in synthesizing pyrrolidines with medical applications, further highlighting its relevance in synthetic organic chemistry (Chung et al., 2005).

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(6-ethoxypyrimidin-4-yl)oxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O4/c1-5-20-12-8-13(17-10-16-12)21-11-6-7-18(9-11)14(19)22-15(2,3)4/h8,10-11H,5-7,9H2,1-4H3/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVKWLMGLDFONV-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=NC=N1)OC2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC1=CC(=NC=N1)O[C@@H]2CCN(C2)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-tert-butyl 3-((6-ethoxypyrimidin-4-yl)oxy)pyrrolidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-acetylphenyl)-2-{[5-benzyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2378270.png)

![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![4-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-ylmethyl)-2-phenyl-1,3-thiazole](/img/structure/B2378283.png)

![5-amino-N-(4-chlorobenzyl)-1-{[2-(4-ethoxy-3-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2378288.png)

![8-(4-Benzylpiperidin-1-yl)-3-methyl-7-[(3-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2378293.png)